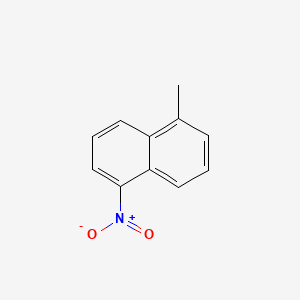

1-Methyl-5-nitronaphthalene

Description

Contextual Significance of Nitronaphthalene Derivatives in Chemical Research

Nitronaphthalene derivatives, a class of nitrated polycyclic aromatic hydrocarbons (PAHs), hold considerable interest across various scientific fields, including environmental science, toxicology, and organic chemistry. ontosight.ai These compounds are derivatives of naphthalene (B1677914) where one or more hydrogen atoms have been substituted by a nitro group (-NO2). ontosight.ai The presence of the electron-withdrawing nitro group significantly influences the chemical properties of the naphthalene ring system, making these derivatives more reactive than their parent compound. ontosight.ainih.gov

Historically, nitronaphthalenes have been synthesized for commercial purposes, serving as crucial intermediates in the production of dyes, pesticides, and explosives since the 19th century. nih.gov Their unique chemical structures allow for a wide range of further chemical modifications, making them valuable building blocks in the synthesis of more complex organic molecules. lookchem.com In contemporary research, nitronaphthalene derivatives are investigated for their potential applications in medicinal chemistry, particularly in the development of antiviral drugs. For instance, certain derivatives are utilized in the synthesis of compounds that act as inhibitors of HIV reverse transcriptase.

Furthermore, the study of nitronaphthalene derivatives is critical in environmental science. These compounds can be formed in the atmosphere through the gas-phase reactions of naphthalene and its alkylated derivatives with hydroxyl (OH) and nitrate (B79036) (NO3) radicals. ca.govnih.gov Understanding the formation and reactions of these compounds in the atmosphere is essential for assessing their environmental fate and impact. The distinct isomer profiles resulting from different formation pathways can serve as markers to distinguish between photochemical production and direct emissions from sources like diesel exhaust. ca.govnih.gov

The photophysical properties of nitronaphthalene derivatives are also an active area of research. While most nitroaromatic compounds are inherently nonfluorescent due to rapid nonradiative decay of their excited states, recent studies have shown that attaching certain functional groups, such as an amine or an N-amide, can significantly increase the singlet-excited-state lifetime of 1-nitronaphthalene (B515781), making them potentially useful as photosensitizers and photo-oxidants. nih.govacs.org This opens up new avenues for the application of these compounds in materials science and photochemistry.

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused and detailed examination of the chemical compound 1-Methyl-5-nitronaphthalene. The objective is to present a comprehensive overview of its chemical and physical properties, synthesis, and reactions based on available scientific literature. This will be achieved by adhering strictly to the following outline:

Chemical and Physical Properties: This section will detail the fundamental characteristics of this compound, including its molecular formula, molecular weight, and physical state. A data table will be provided for clarity.

Synthesis: This section will explore the documented methods for the synthesis of this compound.

Reactions: This section will discuss the chemical reactivity of this compound, including reactions involving the nitro group and the aromatic ring.

Compound Names Table: A concluding table will list all chemical compounds mentioned throughout the article for easy reference.

This article will not include information on dosage, administration, or safety and adverse effect profiles. The content will be based on a review of diverse and professional sources, excluding specific commercial websites to maintain an authoritative and scientific tone.

Properties

IUPAC Name |

1-methyl-5-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-4-2-6-10-9(8)5-3-7-11(10)12(13)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSRALZFDNFXFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238420 | |

| Record name | 1-Methyl-5-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91137-27-8 | |

| Record name | 5-Methyl-1-nitronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091137278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-5-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 91137-27-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-1-NITRONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EQU0EI050 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Physical Properties of 1 Methyl 5 Nitronaphthalene

1-Methyl-5-nitronaphthalene is a yellow crystalline powder. lookchem.com It is a derivative of naphthalene (B1677914), characterized by a methyl group at the first position and a nitro group at the fifth position of the naphthalene ring. This substitution pattern gives it specific chemical and physical properties that are of interest in various chemical applications. The compound is identified by the CAS number 91137-27-8. chemicalbook.comnih.gov

Below is a table summarizing the key chemical and physical properties of this compound:

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉NO₂ | lookchem.comchemicalbook.comnih.gov |

| Molecular Weight | 187.19 g/mol | chemicalbook.comnih.gov |

| Appearance | Yellow crystalline powder | lookchem.com |

| Melting Point | 82-83 °C, 86-88 °C | chemicalbook.com, lookchem.com |

| Boiling Point | 324.6 ± 11.0 °C (Predicted) | lookchem.comchemicalbook.com |

| Density | 1.234 ± 0.06 g/cm³ (Predicted) | lookchem.comchemicalbook.com |

| Flash Point | 155.5 °C | lookchem.com |

| Vapor Pressure | 0.000461 mmHg at 25°C | lookchem.com |

| Refractive Index | 1.652 | lookchem.com |

| CAS Number | 91137-27-8 | chemicalbook.comnih.gov |

Synthesis of 1 Methyl 5 Nitronaphthalene

The synthesis of nitronaphthalene derivatives, including 1-Methyl-5-nitronaphthalene, typically involves the nitration of the corresponding methylnaphthalene. The direct nitration of naphthalene (B1677914) itself with a mixture of nitric acid and sulfuric acid is a classic electrophilic aromatic substitution reaction that predominantly yields 1-nitronaphthalene (B515781). scitepress.orgrsc.org The conditions of the reaction, such as temperature and reaction time, are controlled to avoid polynitration and oxidative degradation of the aromatic ring. rsc.org

For the synthesis of this compound, the starting material would be 1-methylnaphthalene (B46632). The nitration of methylnaphthalenes can lead to a mixture of isomers. The distribution of these isomers is influenced by the position of the methyl group and the reaction conditions. Studies on the coupling reactions of methylnaphthalene radical cations with nitrogen dioxide have shown that the isomer distributions are different from those obtained through electrophilic aromatic nitration. lookchem.com

Another potential synthetic route could be analogous to the unexpected synthesis of 1-nitronaphthalene from 5-nitronaphthylamine via deamination. scitepress.orgresearchgate.net A similar approach for this compound is theoretically possible but not explicitly documented in the provided search results.

Reactions of 1 Methyl 5 Nitronaphthalene

Direct Nitration Strategies

Direct nitration involves the introduction of a nitro (-NO₂) group onto the 1-methylnaphthalene (B46632) ring system. The primary challenge in this approach is controlling the regioselectivity, as the reaction can yield a mixture of several isomeric products.

The most traditional method for nitrating aromatic compounds is the use of a "nitrating mixture," typically consisting of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). docbrown.info In this reaction, sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. rsc.org

The nitration of naphthalene itself with this mixture under mild conditions predominantly yields 1-nitronaphthalene (B515781), with the product containing about 95% of the 1-nitro isomer and only traces of the 2-nitro isomer. prepchem.com Optimization studies focus on controlling reaction parameters to maximize the yield of the desired mononitro product and prevent dinitration. Key parameters include:

Temperature: Higher temperatures can lead to the formation of dinitrated by-products, such as 1,5-dinitronaphthalene (B40199) and 1,8-dinitronaphthalene. rsc.org For naphthalene, reactions are often controlled at temperatures between 40-60°C. rsc.orgprepchem.com

Reaction Time: Prolonged reaction times can also increase the likelihood of polynitration and oxidative degradation of the aromatic ring. rsc.org

Solvent: While the reaction can be run without a solvent, inert solvents like petroleum ether or 1,4-dioxane (B91453) can be used to create a more homogeneous reaction mixture and help control the temperature. rsc.orgscitepress.org Using 1,4-dioxane as a solvent for naphthalene nitration has been shown to produce 1-nitronaphthalene with a high yield (96-97%) and good regioselectivity (96% 1-nitro vs. 4% 2-nitro isomer). scitepress.org

More recently, continuous flow mechanochemical methods using only nitric acid without a solvent have been explored for the nitration of solid aromatics like naphthalene, offering a potentially greener and more intense process. rsc.org

To improve selectivity and employ milder reaction conditions, various catalytic systems have been developed.

Several metal-based catalysts have been shown to be effective for the nitration of naphthalene. Lewis acids such as indium(III) triflate (In(OTf)₃) and lanthanide(III) nitrobenzenesulfonates can catalyze the reaction, offering an alternative to sulfuric acid. scitepress.org Other systems involve using metal nitrates, such as bismuth nitrate (B79036) (Bi(NO₃)₃), potassium nitrate (KNO₃), or cerium ammonium (B1175870) nitrate ((NH₄)₂Ce(NO₃)₆), often supported on silica (B1680970) gel, which can produce 1-nitronaphthalene in good yields (76-88%). scitepress.org

Copper catalysts have also been employed. For instance, copper(II) triflate has been used for the ipso-nitration of iodo- and bromo-naphthalenes, where a halogen atom is replaced by a nitro group. scitepress.org Another study demonstrated the use of Cu(OTf)₂ as a Lewis acid catalyst in the nitration of naphthalene with a novel N-nitropyrazole reagent. nih.gov

Zeolites, which are microporous aluminosilicate (B74896) minerals, are highly effective shape-selective catalysts. Their well-defined pore structures can influence the regioselectivity of aromatic nitration by controlling the access of reactants to the active sites within the zeolite framework. mdpi.comcardiff.ac.uk

Research on the nitration of naphthalene using HBEA zeolite has demonstrated significantly improved selectivity for the 1-nitro isomer compared to traditional methods. mdpi.com The use of acetic anhydride (B1165640) in the reaction mixture can further enhance the reaction by acting as a water scavenger and forming acetyl nitrate, a milder nitrating agent. mdpi.com The selectivity is sensitive to the zeolite's properties, such as the silicon-to-aluminum (Si/Al) ratio, with lower ratios sometimes leading to decreased selectivity. mdpi.com

One study achieved a 1-nitronaphthalene to 2-nitronaphthalene (B181648) isomer ratio of 19.2 with a 68.2% yield by using HBEA-25 zeolite in 1,2-dichloroethane (B1671644) at -15°C. mdpi.com This highlights the potential of zeolites to direct the nitration towards a specific isomer under optimized conditions. mdpi.commdpi.com Furthermore, these catalysts are often recyclable, making the process more environmentally friendly by avoiding the hazardous waste associated with conventional acid catalysts. mdpi.comasianpubs.org

| Catalyst | Reaction Conditions | Yield of Mononitroisomers (%) | 1-nitro/2-nitro Isomer Ratio |

|---|---|---|---|

| None | HNO₃/Acetic Anhydride, 1,2-dichloroethane, -15°C | 54.3 | 10.1 |

| HBEA-25 | HNO₃/Acetic Anhydride, 1,2-dichloroethane, -15°C | 68.2 | 19.2 |

| HZSM-5 | HNO₃/Acetic Anhydride, 1,2-dichloroethane, -15°C | 45.2 | 12.3 |

Controlling the position of the incoming nitro group during the mononitration of 1-methylnaphthalene is a significant synthetic challenge. The methyl group is an activating, ortho-para directing group, while the naphthalene ring system itself shows a strong preference for substitution at the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7). The final isomer distribution is a complex interplay of these electronic effects and steric hindrance from the methyl group.

Direct nitration of 1-methylnaphthalene typically yields a mixture of isomers. Charge-transfer nitration using tetranitromethane has been shown to produce a mix of 2-, 3-, 4-, 5-, and 8-nitro-1-methylnaphthalenes. rsc.orgpsu.edu The distribution of these isomers can be highly dependent on the reaction conditions and the nitrating agent used. For example, ozone-mediated nitration of methylnaphthalenes with nitrogen dioxide at low temperatures can afford nitro derivatives in high yields with remarkably enhanced regioselectivity compared to conventional methods. rsc.org Similarly, nitration with NO₂BF₄ can show drastic changes in regioselectivity based on temperature, suggesting a switch between an electrophilic and a charge-transfer mechanism. nih.gov

| Isomer | Yield (%) |

|---|---|

| 2-nitro-1-methylnaphthalene | 10 |

| 3-nitro-1-methylnaphthalene | 15 |

| 4-nitro-1-methylnaphthalene | 59 |

| 5-nitro-1-methylnaphthalene | 9 |

| 8-nitro-1-methylnaphthalene | 7 |

Catalytic Nitration Approaches

Indirect Synthesis Pathways

Due to the challenges in controlling regioselectivity in direct nitration, indirect methods can provide a more controlled route to a specific isomer like this compound. These pathways involve multi-step sequences where the required functional groups are introduced or manipulated sequentially.

One example of an indirect strategy is the pyrolysis of complex precursors. For instance, 1,2,3,4-tetramethyl-5-nitronaphthalene (B14479276) has been prepared through the pyrolysis of 5- and 8-nitro-1,2,3,4,10,10-hexamethyl-1,4-dihydro-1,4-ethanonaphthalen-9-ones, demonstrating a route that builds the desired substituted naphthalene from a more complex, pre-functionalized molecule. oup.com

Another powerful indirect method involves the chemical modification of existing functional groups. An unusual synthesis of 1-nitronaphthalene was achieved starting from 1-amino-5-nitronaphthalene via a deamination reaction (diazotization followed by treatment with aqueous copper sulfate). researchgate.netinternationalscholarsjournals.com This type of strategy, which removes an amino group, could hypothetically be applied to an appropriate aminomethylnaphthalene precursor to achieve a specific substitution pattern that is inaccessible through direct nitration.

Deamination Reactions from Substituted Aminonaphthalenes

The conversion of an amino group on the naphthalene ring to a nitro group via deamination represents a valuable, albeit sometimes unconventional, synthetic tool. This process typically involves the diazotization of the primary amine followed by displacement of the resulting diazonium group.

A notable, and unexpected, synthesis is the formation of 1-nitronaphthalene from 1-amino-5-nitronaphthalene. scitepress.orgresearchgate.net In this procedure, the amino group is diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) at low temperatures (0-5°C). The subsequent treatment of the diazonium salt with an aqueous solution of copper sulfate (B86663) leads to the replacement of the diazonium group, not with a hydroxyl group as might be expected in the Sandmeyer reaction, but with a hydrogen atom, effectively removing the amino group and yielding 1-nitronaphthalene. researchgate.net This specific transformation highlights the complexity and potential for rearrangement or unexpected products in deamination chemistry. scitepress.orgresearchgate.net

More general and predictable methods for substitutive deamination have been developed to avoid the harsh, aqueous conditions of the traditional Sandmeyer reaction, which can lead to unwanted by-products. journals.co.za Aprotic deamination procedures using alkyl nitrites as the diazotizing agent in non-aqueous solvents provide a milder alternative. For instance, the deamination of an arylamine can be achieved by treating it with n-butyl nitrite in the presence of a metal halide in anhydrous acetonitrile. journals.co.za This approach was successfully used to prepare 5-chloro- and 5-iodo-1,4-dihydronaphthalene from the corresponding amine in good yields. journals.co.za A similar procedure can be adapted for the synthesis of nitroarenes, providing a pathway to convert an aminonaphthalene to a nitronaphthalene under controlled, aprotic conditions. journals.co.za

| Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|

| 1-Amino-5-nitronaphthalene | 1. NaNO₂/H⁺ 2. aq. CuSO₄ | 1-Nitronaphthalene | scitepress.orgresearchgate.net |

| 5-Amino-1,4-dihydronaphthalene | n-Butyl nitrite, CuCl₂ | 5-Chloro-1,4-dihydronaphthalene | journals.co.za |

| Generic Arylamine (Naphthalene derivative) | Alkyl nitrite, Metal salt | Substituted Nitronaphthalene | journals.co.za |

Reductive Functionalization of Nitro Precursors

Reductive functionalization involves the chemical reduction of a nitro group as part of a broader synthetic sequence to introduce new functionality. This is particularly relevant in the synthesis of poly-functionalized naphthalenes, such as diamino- or amino-substituted nitronaphthalenes.

A key industrial process is the naphthalene nitration-reduction method to produce 1-naphthylamine, where naphthalene is first nitrated to 1-nitronaphthalene, which is subsequently reduced. google.com While this is a reduction of a nitro precursor, a more illustrative example of reductive functionalization is the selective reduction of one nitro group in a dinitronaphthalene. The direct dinitration of naphthalene typically yields a mixture of 1,5-dinitronaphthalene and 1,8-dinitronaphthalene. google.com The selective reduction of one of the two nitro groups on the resulting dinitronaphthalene introduces an amino group while retaining a nitro group, thereby creating a functionalized nitro-aminonaphthalene intermediate.

Another pathway that exemplifies this strategy is a multi-step synthesis designed for regioselective functionalization. For example, the synthesis of 1,5-naphthalenediamine (B122787) can be achieved through a sequence that hinges on the reduction of a nitro group in a pre-functionalized molecule. google.com The process involves:

Mononitration: Naphthalene is nitrated to yield 1-nitronaphthalene.

Halogenation: The 1-nitronaphthalene is then halogenated (e.g., brominated) to produce 1-halo-5-nitronaphthalene.

Amination: The halogen is displaced by ammonia (B1221849) to form 5-amino-1-nitronaphthalene.

Reduction: The final step is the hydrogenation of the nitro group in 5-amino-1-nitronaphthalene to yield the target 1,5-naphthalenediamine. google.com

In this sequence, the reduction of the nitro group is the final step that "functionalizes" the 5-amino-1-nitronaphthalene precursor into the desired diamine product.

| Step | Reaction | Precursor | Product | Reference |

|---|---|---|---|---|

| 1 | Mononitration | Naphthalene | 1-Nitronaphthalene | google.com |

| 2 | Halogenation | 1-Nitronaphthalene | 1-Halo-5-nitronaphthalene | google.com |

| 3 | Amination | 1-Halo-5-nitronaphthalene | 5-Amino-1-nitronaphthalene | google.com |

| 4 | Hydrogenation (Reduction) | 5-Amino-1-nitronaphthalene | 1,5-Naphthalenediamine | google.com |

Green Chemistry Approaches in Nitronaphthalene Synthesis

Traditional nitration of naphthalene using a mixture of concentrated nitric and sulfuric acids is effective but suffers from major drawbacks, including the use of highly corrosive reagents, low selectivity in some cases, and the generation of significant acidic waste. mdpi.com In response, green chemistry principles have been applied to develop more environmentally benign and sustainable nitration methodologies.

One major focus has been the replacement of liquid acids with solid acid catalysts.

Zeolite Catalysts: Zeolites, such as HBEA-25, have been used as catalysts for the nitration of naphthalene. mdpi.com These materials possess both Brønsted and Lewis acid sites that can facilitate the reaction. Using a system of fuming nitric acid and acetic anhydride with an HBEA-25 zeolite catalyst in 1,2-dichloroethane, a moderate yield of 68.2% with an improved 1-nitronaphthalene selectivity was achieved. mdpi.com The key advantage of zeolites is that they are reusable and can be easily separated from the reaction mixture, reducing waste. mdpi.com

Silica-Supported Reagents: Another approach involves adsorbing inorganic nitrates, such as bismuth nitrate (Bi(NO₃)₃) or magnesium nitrate (Mg(NO₃)₂), onto a silica gel support. researchgate.net This method allows for the nitration of aromatic compounds under milder, solid-phase conditions, often avoiding the need for excess strong acids and simplifying product work-up. researchgate.net For naphthalene derivatives, this technique has been shown to produce α-nitrated compounds with good yields. researchgate.net

Mechanochemistry represents another innovative green approach.

Ball Milling: A mechanochemical electrophilic nitration protocol has been developed using a recyclable, saccharin-derived organic nitrating agent. rsc.org The reaction is performed under solvent-minimized conditions in a vibratory ball mill. This energy-efficient method successfully functionalized various aromatic compounds, including naphthalene, and significantly improves green metrics compared to conventional solvent-based processes by reducing hazardous reagent use and waste. rsc.org

These green methodologies offer promising alternatives to traditional nitration, aligning with the growing demand for sustainable chemical manufacturing.

| Methodology | Key Reagents/Catalyst | Advantages | Reference |

|---|---|---|---|

| Traditional | HNO₃ / H₂SO₄ (Mixed Acid) | High reactivity, well-established | mdpi.comprepchem.com |

| Zeolite-Catalyzed | Zeolite (e.g., HBEA-25), HNO₃, Acetic Anhydride | Reusable catalyst, improved selectivity, reduced acid waste | mdpi.com |

| Solid-Phase | Inorganic Nitrate (e.g., Mg(NO₃)₂) on Silica Gel | Avoids excess liquid acid, mild conditions, safety | researchgate.net |

| Mechanochemical | Recyclable organic nitrating agent, Ball Mill | Solvent-minimized, energy-efficient, reduced waste | rsc.org |

Electrophilic Aromatic Substitution Mechanisms

The nitration of methylnaphthalenes, a classic example of electrophilic aromatic substitution, is a process of significant theoretical and practical interest. sci-hub.se The mechanism can be influenced by reaction conditions, potentially proceeding through a standard electrophilic pathway or a charge-transfer process. lookchem.com A unified concept for electrophilic aromatic nitration suggests a multi-step process that begins with an interaction between the electrophile and the aromatic π-system, followed by the formation of the traditional arenium ion intermediate. acs.orgresearchgate.net

The most common method for nitrating aromatic compounds involves a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. docbrown.info In this mixture, sulfuric acid, being the stronger acid, protonates nitric acid. docbrown.info This protonated nitric acid subsequently loses a molecule of water to generate the nitronium ion (NO₂⁺). docbrown.info The formation of the nitronium ion is a critical step, as it is a much more powerful electrophile than nitric acid itself, capable of attacking the electron-rich and highly stable aromatic ring system of a naphthalene derivative. docbrown.info

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ docbrown.info

This highly reactive nitronium ion is the primary electrophile that attacks the π-electron cloud of the aromatic ring. docbrown.infoscribd.com Alternative nitrating agents that serve as nitronium "carriers," such as nitryl fluoride (B91410) (NO₂F) or N-nitropyridinium ions, can also be employed. scribd.compsu.edu The reactivity of these agents often correlates with the stability of the leaving group. psu.edu In some cases, particularly with highly reactive aromatics, the mechanism may involve an initial single-electron transfer (SET) from the aromatic compound to the nitronium ion, forming a radical cation-radical pair intermediate ([ArH•⁺, NO₂•]) prior to the formation of the classic substitution intermediate. acs.orgresearchgate.netacs.org

Following its generation, the powerful nitronium ion electrophile attacks the π-electron system of the 1-methylnaphthalene ring. docbrown.info This attack forms a covalent C-N bond and a resonance-stabilized carbocation intermediate known as an arenium ion, or sigma (σ)-complex. scribd.comutexas.educanterbury.ac.nz The formation of this intermediate is typically the slow, rate-determining step of the reaction because it involves the temporary disruption of the aromaticity of the naphthalene ring. scribd.comutexas.edu

The positive charge of the arenium ion is not localized on a single carbon atom but is delocalized across the ring system through resonance. This delocalization provides significant stabilization to the intermediate. For an electrophilic attack on 1-methylnaphthalene, several resonance structures can be drawn for the arenium ion, showing the positive charge distributed over multiple carbon atoms. The stability of these various possible arenium ions influences the final regioselectivity of the nitration, determining where the nitro group ultimately adds to the ring. utexas.edu

The final step of the mechanism involves the rapid loss of a proton (H⁺) from the carbon atom bearing the new nitro group. docbrown.info A base in the reaction mixture, such as the hydrogensulfate ion (HSO₄⁻), abstracts the proton, which allows the stable aromatic π-system of the naphthalene ring to be restored. docbrown.info This step regenerates the sulfuric acid catalyst and yields the final product, this compound. docbrown.info

Photochemical Reaction Pathways

Nitro-polycyclic aromatic hydrocarbons (NPAHs), including derivatives of nitronaphthalene, exhibit complex and fascinating photochemistry characterized by extremely rapid deactivation of their excited states. walshmedicalmedia.comacs.org Unlike many organic molecules, their primary photoinduced pathway involves a highly efficient population of triplet states through a process known as intersystem crossing (ISC). acs.orgredalyc.org

Upon absorption of light, this compound is promoted to an electronically excited singlet state (S₁). For related compounds like 1-nitronaphthalene (1NN) and 2-methyl-1-nitronaphthalene (2M1NN), this excited state is exceptionally short-lived, decaying on a femtosecond to picosecond timescale. acs.orgredalyc.org The dominant decay channel is an ultrafast and highly efficient intersystem crossing (ISC) to the triplet manifold (a collection of triplet states). walshmedicalmedia.comacs.org In fact, 1-nitronaphthalene is noted for having one of the fastest rates of multiplicity change (from singlet to triplet state) ever measured for an organic molecule, occurring in approximately 100 femtoseconds. researchgate.netaip.org

This ultrafast ISC process in nitronaphthalene derivatives is proposed to occur between non-equilibrated excited states in a strongly non-adiabatic regime, where the distinction between singlet and triplet states becomes less defined due to strong spin-orbit coupling. acs.orgresearchgate.netcase.edu For 2-methyl-1-nitronaphthalene, excitation populates a Franck-Condon singlet state that decays via two channels in under 200 femtoseconds: a primary channel connecting to a receiver triplet state and a minor channel involving conformational relaxation to an intramolecular charge-transfer state. acs.orgresearchgate.net

Table 1: Excited-State Lifetimes and Intersystem Crossing (ISC) Data for Related Nitronaphthalene Compounds

| Compound | Decay Time Constant(s) | Key Observation | Source(s) |

| 1-Nitronaphthalene | ~60-100 fs | Single exponential decay; fastest measured multiplicity change. | redalyc.orgresearchgate.net |

| 2-Methyl-1-nitronaphthalene | < 200 fs | Bifurcation into ISC and conformational relaxation channels. | acs.orgresearchgate.net |

| 9-Nitroanthracene | 60 ± 20 fs and 730 ± 50 fs | Bi-exponential decay. | redalyc.org |

| 1-Nitropyrene | 550 ± 80 fs and 3.0 ± 0.4 ps | Bi-exponential decay. | redalyc.org |

The remarkable efficiency of the singlet-to-triplet population transfer in nitronaphthalenes is governed by several factors. According to El-Sayed's rules, ISC is more efficient between states of different electronic character (e.g., n→π* and π→π*). redalyc.org Computational studies on 1-nitronaphthalene reveal the existence of upper-level triplet states (like T₂ or T₃) that are nearly isoenergetic with the first excited singlet state (S₁). redalyc.orgresearchgate.net

This near-degeneracy, combined with significant spin-orbit coupling between the S₁ and a receiver triplet state (Tn), creates a highly efficient pathway for intersystem crossing. aip.orgdntb.gov.ua The process is often depicted as an S₁ → Tn transition, followed by very rapid (picosecond or sub-picosecond) internal conversion within the triplet manifold down to the lowest triplet state (T₁). acs.orgresearchgate.netdntb.gov.ua The probability of this population transfer is controlled not just by the small energy gap between the initial singlet and receiver triplet states, but also by the specific region of the potential energy surface sampled upon initial excitation. acs.orgresearchgate.net

The solvent environment can significantly influence the excited-state dynamics of nitronaphthalene derivatives by altering the relative energies of the singlet and triplet manifolds and affecting the rates of non-radiative decay. researchgate.netrsc.org For 1-nitronaphthalene, studies show a two-fold increase in the S₁ fluorescence lifetime when moving from polar solvents (like methanol (B129727) and acetonitrile) to a nonpolar solvent like cyclohexane (B81311). researchgate.net This suggests that solvent polarity can modulate the energy gap between the involved electronic states, thereby affecting the ISC rate. researchgate.net

For the closely related 2-methyl-1-nitronaphthalene, the photodegradation rate is two times higher in cyclohexane than in acetonitrile. walshmedicalmedia.com This observation correlates with a smaller rate of intersystem crossing reported for this compound in cyclohexane compared to acetonitrile, suggesting that a decrease in the efficiency of ISC can lead to an increase in the yield of other photochemical pathways, such as dissociation. walshmedicalmedia.com In some cases, specific molecular interactions like hydrogen bonding with the solvent can also introduce or enhance non-radiative decay channels, leading to shorter excited-state lifetimes. rsc.org Generally, for fluorescent nitro-aromatics, an increase in solvent polarity often leads to a decrease in emission intensity as non-radiative decay pathways become more dominant. rsc.orgnih.gov

Photodegradation Kinetics and Product Identification

The photodegradation of this compound is a critical atmospheric loss process. Studies on various methylnitronaphthalene (MNN) isomers have revealed that gas-phase photolysis is a major degradation pathway. researchgate.net The atmospheric lifetime of these compounds due to photolysis varies depending on the specific isomer. researchgate.net

Based on their photolysis rates, MNNs can be categorized into groups with different expected atmospheric lifetimes. While specific data for the 1-methyl-5-nitro isomer is part of a broader group, some isomers like 1-methyl-8-nitronaphthalene (B1617748) have very short lifetimes of 15 minutes or less. smolecule.comresearchgate.net Others, including 1-nitronaphthalene and several MNNs, have lifetimes of around an hour, while the most stable isomers can persist for 1-3 hours. researchgate.net The photolysis lifetime for 1-nitronaphthalene, a closely related compound, has been estimated to be as short as 24 minutes. researchgate.net

The rate of photodegradation is influenced by the orientation of the nitro group relative to the aromatic ring. researchgate.netresearchgate.net Generally, isomers with the nitro group at the 1-position, like this compound, tend to have higher reactivity than those with the nitro group at the 2-position. researchgate.net

The photodegradation of nitronaphthalenes leads to the formation of a variety of products. Under simulated atmospheric conditions, the photolysis of related nitronaphthalenes has been shown to yield several common acids, including: copernicus.org

Nitrous acid

Formic acid

Acetic acid

Nitric acid

Lactic acid

In smaller quantities, other degradation products have been identified, such as 1- and 2-naphthol, 2-carboxybenzaldehyde, and nitrobenzoic acid. copernicus.org For 1-nitronaphthalene, 1,4-naphthoquinone (B94277) has been identified as a photolysis product with a significant yield. researchgate.net Furthermore, under certain photochemical conditions in the presence of nitrogen dioxide radicals, excited 1-nitronaphthalene can react to form dinitronaphthalene isomers, such as 1,5-dinitronaphthalene and 1,8-dinitronaphthalene. smolecule.com

Table 1: Photodegradation Products of Related Nitronaphthalenes

| Precursor Compound | Major Degradation Products | Minor Degradation Products |

| Nitronaphthalenes | Nitrous acid, Formic acid, Acetic acid, Nitric acid, Lactic acid copernicus.org | 1- and 2-naphthol, 2-carboxybenzaldehyde, Nitrobenzoic acid copernicus.org |

| 1-Nitronaphthalene | 1,4-Naphthoquinone researchgate.net | 1,5-Dinitronaphthalene, 1,8-Dinitronaphthalene (in presence of •NO2) smolecule.com |

Atmospheric Chemical Transformations

Hydroxyl Radical-Initiated Reactions

The gas-phase reaction with hydroxyl (OH) radicals is a significant atmospheric degradation pathway for many polycyclic aromatic hydrocarbons (PAHs) and their derivatives, including this compound. ca.govinchem.org The reaction mechanism is believed to involve the addition of the OH radical to the aromatic ring, which is then followed by the addition of nitrogen dioxide (NO2) and subsequent elimination of a water molecule. ca.gov

This process leads to the formation of various nitrated products. The specific isomers formed and their relative abundances can differ from those produced by other atmospheric reactions, such as those initiated by nitrate radicals. ca.gov For instance, the daytime atmospheric profile of methylnitronaphthalenes (MNNs) has been observed to be similar to the product profile from OH radical reactions, suggesting that this is a dominant formation pathway during the day when OH radical concentrations are highest due to photolysis. ca.gov

The rate constants for the reaction of OH radicals with nitroaromatic compounds are typically on the order of 10⁻¹² cm³ molecule⁻¹ s⁻¹. copernicus.org While the specific rate constant for this compound is not explicitly detailed in the provided search results, the data for related compounds like nitrophenols and nitronaphthalenes provide a general indication of its reactivity. copernicus.org The presence of a nitro group generally deactivates the aromatic ring, making it less reactive than the parent PAH. copernicus.org

Nitrate Radical-Mediated Pathways

Reactions initiated by the nitrate radical (NO3) are another important atmospheric transformation pathway for gas-phase PAHs, leading to the formation of nitro-PAHs. ca.govnist.gov This process is particularly significant during the nighttime when the photolysis of NO3 is absent and its concentrations can build up. ca.gov The reaction mechanism is analogous to the OH radical-initiated reaction, involving the initial addition of the NO3 radical to the aromatic ring, followed by the addition of NO2 and the elimination of nitric acid. ca.gov

The reaction of 1-methylnaphthalene with NO3 radicals produces a variety of methylnitronaphthalene isomers, including this compound. nist.gov The total yield of MNNs from this reaction is approximately 30%. nist.gov The specific isomer distribution from NO3 radical reactions is distinct from that of OH radical reactions. nih.gov This difference in product profiles can be used as a marker to distinguish between daytime (OH-dominated) and nighttime (NO3-dominated) atmospheric chemistry. researchgate.netnih.gov For example, the ratio of 2-methyl-4-nitronaphthalene to this compound has been proposed as a sensitive indicator of nitroarene formation from NO3 versus OH radical chemistry. researchgate.netnih.gov

Gas-Phase versus Particulate-Phase Reactions

This compound, like other methylnitronaphthalenes, is primarily found in the gas phase in the atmosphere due to its volatility. researchgate.netcopernicus.org Consequently, its atmospheric chemical transformations are dominated by gas-phase reactions. ca.gov The formation of MNNs from the gas-phase reactions of their parent compounds, 1- and 2-methylnaphthalene, with OH and NO3 radicals is well-documented. ca.govnih.gov

In contrast, larger PAHs with four or more rings tend to exist predominantly in the particulate phase. ca.gov The chemical reactions of these particle-bound PAHs differ from their gas-phase counterparts. For instance, the heterogeneous reaction of particle-bound PAHs with gaseous pollutants like N2O5, NO3, and NO2 can lead to the formation of nitro-PAHs. nih.gov However, the isomer profiles of the products from these heterogeneous reactions are distinct from those formed in the gas phase. nih.gov

Studies have shown that for PAHs that exist in both the gas and particle phases, the heterogeneous formation of particle-bound nitro-PAHs is generally considered a minor pathway compared to the gas-phase radical-initiated reactions. nih.gov The oxidation products of gas-phase PAHs, including nitronaphthalenes, are often less volatile than their parent compounds and can subsequently partition to the particle phase, contributing to the formation of secondary organic aerosol (SOA). copernicus.org

Table 2: Comparison of Gas-Phase and Particulate-Phase Reactions

| Feature | Gas-Phase Reactions | Particulate-Phase Reactions |

| Primary Reactants | 1-Methylnaphthalene, OH radicals, NO3 radicals, NO2 ca.gov | Particle-bound PAHs, N2O5, NO3, NO2 nih.gov |

| Dominant Phase | Gas researchgate.net | Particulate |

| Key Products | This compound and other MNN isomers nist.gov | Different nitro-PAH isomer profiles nih.gov |

| Atmospheric Significance | Major pathway for MNN formation ca.gov | Minor pathway for nitro-PAHs from semi-volatile PAHs nih.gov |

Reductive Transformations and Derivatization Reactions

The nitro group of this compound can undergo reductive transformations to yield the corresponding amine. The reduction of nitroarenes is a common and important reaction in organic synthesis. Various methods have been developed for this transformation, often employing metal catalysts. For instance, the reduction of 1-nitronaphthalene, a closely related compound, can be achieved using zinc dust in an alcoholic solution in the presence of ammonium chloride. gla.ac.uk This method can selectively produce the corresponding azoxy, azo, or hydrazo compounds depending on the amount of zinc dust used. gla.ac.uk

More modern catalytic systems have also been developed for the reduction of nitroaromatics. Palladium supported on magnetic iron oxide nanoparticles has been shown to be an effective catalyst for the reduction of aromatic nitro compounds to anilines using hydrogen gas. rsc.org This system demonstrated efficient reduction of 1-nitronaphthalene. rsc.org Other catalytic systems, such as those based on platinum, nickel, and ruthenium, are also used for the hydrogenation of nitroarenes. rsc.orgunimi.it The choice of catalyst and reaction conditions can influence the selectivity of the reduction, particularly when other reducible functional groups are present in the molecule. rsc.org

In addition to reduction, this compound can be a precursor for various derivatization reactions, which are useful for analytical purposes or for the synthesis of more complex molecules. For example, the reduction of the nitro group to an amine allows for subsequent reactions characteristic of primary aromatic amines. These derivatization reactions can be used to introduce specific functional groups or to create diastereomers for chiral separations in liquid chromatography. researchgate.net The oxidation of the aromatic system can also lead to derivatives. For example, the oxidation of α-nitronaphthalene with chromic anhydride in acetic acid yields 3-nitrophthalic acid. upb.ro While not a direct derivatization of the methyl-substituted compound, it illustrates a potential transformation pathway for the naphthalene ring system. Furthermore, dearomative transformations of naphthalene derivatives, such as the reaction of 1-naphthylmethylamines to form 1,4-dihydronaphthalene-1-carbonitriles, showcase the potential for converting the aromatic core into more complex, three-dimensional structures. nih.govacs.org

Catalytic Hydrogenation and Amine Formation

The reduction of the nitro group to form an amino group is a fundamental and widely utilized transformation for nitroaromatic compounds, including this compound. This reaction produces 5-methyl-1-naphthylamine, a valuable intermediate in the synthesis of dyes and other specialty chemicals. The most common method for this conversion is catalytic hydrogenation.

The process involves the reaction of this compound with hydrogen gas (H₂) in the presence of a metal catalyst. The choice of catalyst and reaction conditions is crucial to ensure high yield and selectivity, primarily to avoid the undesired reduction of the naphthalene ring system.

Reaction Scheme:

Research on the hydrogenation of the parent compound, 1-nitronaphthalene, provides significant insights into the conditions applicable to its methylated derivative. While Raney nickel is a common hydrogenation catalyst, its use with nitronaphthalenes can be problematic. Under typical reaction conditions, Raney nickel can promote the simultaneous and predominant hydrogenation of the aromatic nucleus, leading to the formation of undesired nucleus-hydrogenated amino compounds as by-products. google.com

To achieve higher selectivity for the desired naphthylamine, platinum-based catalysts are often preferred. Specifically, a platinum-on-activated-charcoal (Pt/C) catalyst has been shown to be highly effective for the hydrogenation of purified 1-nitronaphthalene. google.comgoogle.com This method yields the corresponding amine in high purity by selectively reducing the nitro group while leaving the aromatic rings intact. The reaction is typically carried out at elevated temperatures and pressures in the presence of an inert, water-miscible organic solvent like isopropanol. google.com Bimetallic nanocatalysts, such as PtNi/C, have also demonstrated extremely high activity and selectivity for the hydrogenation of 1-nitronaphthalene, suggesting their potential applicability for derivatives like this compound.

An alternative to catalytic hydrogenation is chemical reduction. A modified Zinin reduction, using hydrogen sulfide (B99878) (H₂S) in an aqueous N-methyldiethanolamine (MDEA) solution with a phase transfer catalyst, has been shown to reduce 1-nitronaphthalene to 1-aminonaphthalene with 100% selectivity. rsc.org Furthermore, historical methods confirm the reduction of related compounds, such as the conversion of 1-methyl-5-nitro-4-naphthalenesulphonyl chloride to 1-methyl-5-naphthylamine, underscoring the feasibility of this transformation. canada.ca

| Catalyst System | Substrate | Key Conditions | Selectivity/Observations | Reference |

|---|---|---|---|---|

| Platinum/Activated Charcoal (Pt/C) | 1-Nitronaphthalene | 150-250°C, 50-300 bar H₂, Isopropanol | High selectivity for 1-Naphthylamine; avoids ring hydrogenation. | google.comgoogle.com |

| Raney Nickel | 1-Nitronaphthalene | Standard hydrogenation conditions | Low selectivity; significant formation of nucleus-hydrogenated by-products. | google.com |

| H₂S / N-Methyldiethanolamine (MDEA) with TBPB Catalyst | 1-Nitronaphthalene | Liquid-Liquid Phase Transfer Catalysis | 100% selectivity for 1-Aminonaphthalene. | rsc.org |

| Iron / Dilute HCl (Béchamp reduction) | 1-Nitronaphthalene | Aqueous acidic medium | Conventional industrial method with good yields (~90%). | google.com |

Nucleophilic Substitution Reactions

The naphthalene ring system is generally electron-rich and thus not highly susceptible to nucleophilic attack. However, the presence of a potent electron-withdrawing group, such as the nitro (–NO₂) group, significantly alters this reactivity. The nitro group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).

In this reaction mechanism, a nucleophile attacks the carbon atom bearing the leaving group (in this case, the nitro group), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized across the aromatic system and, importantly, onto the oxygen atoms of the nitro group, which provides substantial stabilization. The subsequent departure of the nitro group as a nitrite ion (NO₂⁻) restores the aromaticity of the ring, yielding the substituted product.

The nitro group is a particularly effective leaving group in nucleophilic aromatic substitution reactions. semanticscholar.org While specific studies on this compound are not widely documented, the principles of SNAr reactions on related nitroaromatic compounds strongly suggest its potential reactivity. For instance, the nitro group in compounds like 5-nitronaphthalene-1,2-dione (B15448266) can undergo nucleophilic substitution with amines. evitachem.com Similarly, studies on dinitronaphthalenes show that a nitro group can be displaced by nucleophiles such as arenethiolates. researchgate.net

For this compound, the reaction would proceed as follows:

General Reaction Scheme:

Where Nu⁻ represents a nucleophile (e.g., RO⁻, RS⁻, R₂N⁻).

The reaction is facilitated by the strong electron-withdrawing nature of the nitro group, which makes the C5 position electron-deficient and thus a prime target for attack by an electron-rich nucleophile. The methyl group at the C1 position has a minor electronic influence on the C5 position but may exert some steric effects. The viability and rate of such a substitution would depend on the strength of the nucleophile, the reaction temperature, and the solvent used.

| Substrate | Nucleophile | Product Type | Observations | Reference |

|---|---|---|---|---|

| 1,4-Dimethyl-2,3-dinitronaphthalene | Sodium arenethiolates (ArSNa) | 2-Arylthio-1,4-dimethyl-3-nitronaphthalene | Demonstrates the displacement of a nitro group by a sulfur nucleophile. | researchgate.net |

| 5-Nitronaphthalene-1,2-dione | Amines | 5-Amino-substituted naphthalene-1,2-dione | The nitro group can be substituted by nitrogen nucleophiles. | evitachem.com |

| 1-Chloro-2,4-dinitrobenzene | Dimethylamine | N,N-Dimethyl-2,4-dinitroaniline | Classic example of SNAr activated by nitro groups. Halides are also good leaving groups. | libretexts.org |

| Methyl 3-nitropyridine-4-carboxylate | Fluoride anion (F⁻) | Methyl 3-fluoropyridine-4-carboxylate | Shows the nitro group acting as a leaving group in a heteroaromatic system. | semanticscholar.org |

Vibrational Spectroscopy for Structural Elucidation and Electronic Properties

Vibrational spectroscopy, encompassing FTIR and Raman techniques, measures the vibrational energies of molecular bonds. These vibrations are unique to the molecule's structure and the specific functional groups present, acting as a molecular fingerprint.

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. In this compound, the FTIR spectrum is characterized by absorption bands corresponding to its key structural components: the naphthalene core, the methyl group (-CH₃), and the nitro group (-NO₂).

The nitro group typically exhibits two strong, characteristic stretching vibrations: an asymmetric stretch (νₐs(NO₂)) and a symmetric stretch (νₛ(NO₂)). For aromatic nitro compounds, these are generally found in the regions of 1560-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively. The C-N stretching vibration is expected to appear in the 1400-1200 cm⁻¹ range. researchgate.net The presence of the aromatic naphthalene system gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1625-1390 cm⁻¹ region. researchgate.net The methyl group contributes its own characteristic C-H stretching and bending vibrations.

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | > 3000 |

| Methyl C-H | Stretching | 2975 - 2860 |

| Aromatic C=C | Stretching | 1625 - 1390 |

| Nitro (NO₂) | Asymmetric Stretching | 1560 - 1500 |

| Nitro (NO₂) | Symmetric Stretching | 1360 - 1320 |

| C-N | Stretching | 1400 - 1200 |

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. For nitronaphthalenes, Raman spectra can offer detailed insights into the skeletal vibrations of the aromatic rings and the nitro group. In the related compound 1,5-dinitronaphthalene, C-N stretching vibrations have been identified in the FT-Raman spectrum at 1294, 1250, and 1216 cm⁻¹. researchgate.net

A significant application of spectroscopic analysis in this area is correlating spectral data with the electronic properties of the molecule, such as charge distribution. The formation of nitronaphthalene isomers is closely linked to the electron density at different positions on the naphthalene ring. Studies on the charge-transfer nitration of naphthalene show a strong correlation between the spin density on the aromatic cation-radical intermediate and the resulting isomeric product distribution. psu.edu For instance, the preferential formation of 1-nitronaphthalene aligns with the high spin density on the α-carbon of the naphthalene cation radical. psu.edu This principle suggests that the substitution pattern of this compound is a direct consequence of the charge distribution on the 1-methylnaphthalene precursor during the nitration reaction. psu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, a complete structural assignment can be made, which is crucial for distinguishing between various isomers of methylnitronaphthalene.

In the ¹H NMR spectrum of this compound, the protons on the molecule will each produce a signal corresponding to their unique chemical environment. Due to the molecule's asymmetry, all six aromatic protons are expected to be chemically distinct, leading to a complex series of multiplets in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm). The electron-withdrawing nitro group will significantly deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield). The methyl group, being electron-donating, will have a lesser, but still noticeable, influence on its neighboring protons. The protons of the methyl group itself will appear as a sharp singlet, typically in the δ 2.0-3.0 ppm region, as they have no adjacent protons to couple with. For comparison, the methyl protons in the isomer 2-methyl-1-nitronaphthalene appear at δ 2.463 ppm. chemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (H) | ~ 7.5 - 8.5 | Multiplets |

| Methyl (CH₃) | ~ 2.5 | Singlet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eleven distinct signals are expected, one for each unique carbon atom. The chemical shifts are highly sensitive to the electronic environment.

The carbon atom directly attached to the nitro group (C5) will be strongly deshielded and appear at a low field, typically in the δ 140-150 ppm range. Conversely, the carbons of the naphthalene ring are found in the δ 120-140 ppm region. The carbon of the methyl group will be observed at a much higher field (upfield), generally between δ 15-25 ppm. Differentiating between the ten aromatic carbons often requires advanced techniques like 2D NMR (HMQC, HMBC) and comparison with data from computational (DFT/GIAO) calculations, which have proven effective for assigning shifts in other nitrated aromatic compounds. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C-NO₂ (ipso-carbon) | 140 - 150 |

| Aromatic C-H and C-C | 120 - 140 |

| Methyl (CH₃) | 15 - 25 |

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₉NO₂), the calculated monoisotopic mass is 187.06332 Da. uni.lunih.gov

In an electron ionization (EI) mass spectrum, a strong molecular ion peak ([M]⁺) is expected at m/z 187, characteristic of stable aromatic compounds. uni.lulibretexts.org The fragmentation pattern provides clues to the molecule's structure. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) and the loss of an oxygen atom (O, 16 Da) or nitric oxide (NO, 30 Da). Research on the fragmentation of 1-nitronaphthalene has shown that it can eliminate carbon monoxide (CO, 28 Da) from its molecular ion. researchgate.net Therefore, the mass spectrum of this compound would be expected to show significant fragment ions at m/z 141 ([M-NO]⁺), m/z 171 ([M-O]⁺), and m/z 159 ([M-CO]⁺).

High-resolution mass spectrometry can predict the collision cross-section (CCS) for different ionized adducts of the molecule, which provides another layer of identification.

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | Formula | Predicted m/z |

| [M]⁺ | [C₁₁H₉NO₂]⁺ | 187.06277 |

| [M+H]⁺ | [C₁₁H₁₀NO₂]⁺ | 188.07060 |

| [M+Na]⁺ | [C₁₁H₉NNaO₂]⁺ | 210.05254 |

| [M-H]⁻ | [C₁₁H₈NO₂]⁻ | 186.05604 |

Source: PubChemLite. uni.lu

Ultrafast Spectroscopy for Photophysical Dynamics

The interaction of this compound with light initiates a series of extremely rapid events on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. Understanding these photophysical dynamics is key to explaining the compound's behavior in various environments. Ultrafast spectroscopy techniques are essential tools for observing these transient processes directly.

Femtosecond Transient Absorption (fs-TAS) is a powerful pump-probe technique used to map the evolution of electronically excited states. rsc.orgnih.gov A short "pump" pulse excites the molecule, and a time-delayed "probe" pulse measures the absorption spectrum of the transient species formed. By varying the delay between the pump and probe, a "movie" of the excited-state relaxation can be created. nih.gov

For nitronaphthalene derivatives like 1-nitronaphthalene and 2-methyl-1-nitronaphthalene, fs-TAS reveals that upon photoexcitation, the initially populated singlet state (S₁) decays through multiple ultrafast channels in less than 200 femtoseconds. acs.org The primary decay pathway is an extremely rapid intersystem crossing (ISC) to the triplet manifold (Tₙ). acs.orgacs.org A minor, competing channel involves conformational relaxation to form an intramolecular charge-transfer state. acs.org Subsequent relaxation within the triplet manifold (Tₙ → T₁) occurs on a longer timescale of 1 to 16 picoseconds. acs.org The efficiency of this ultrafast ISC is a defining characteristic of nitrated aromatic compounds and is crucial to their photochemistry. acs.org

Table 4: Key Photophysical Events in Nitronaphthalenes Measured by fs-TAS

| Compound | Process | Timescale | Observation | Reference |

|---|---|---|---|---|

| 1-Nitronaphthalene | S₁ → Tₙ Intersystem Crossing | < 100 fs | Decay of S₁ fluorescence | acs.org |

| 2-Methyl-1-nitronaphthalene | S₁ → Tₙ Intersystem Crossing | < 200 fs | Primary decay channel | acs.org |

| 1-Nitronaphthalene | Triplet Manifold Relaxation (Tₙ → T₁) | 1-16 ps | Evolution of transient absorption signals | acs.org |

| 2-Methyl-1-nitronaphthalene | Conformational Relaxation (S₁ → ICT) | < 200 fs | Minor decay channel | acs.org |

This table is interactive. You can sort and filter the data.

While many nitronaphthalene compounds are considered non-fluorescent due to their extremely short singlet-state lifetimes, the highly sensitive femtosecond fluorescence up-conversion technique allows for the direct measurement of this weak emission. acs.orgredalyc.org This method provides a direct probe of the S₁ state population, complementing the data from transient absorption spectroscopy.

Table 5: S₁ Lifetimes of 1-Nitronaphthalene Measured by Femtosecond Fluorescence Up-Conversion

| Solvent | S₁ Lifetime (τ) | Key Finding | Reference |

|---|---|---|---|

| Methanol | < 100 fs | Direct observation of S₁ decay via emission | acs.orgredalyc.org |

| Acetonitrile | ~50 fs | Lifetime is solvent-dependent but remains ultrafast | researchgate.net |

| Cyclohexane | ~100 fs | Two-fold increase in lifetime vs. polar solvents, but still extremely fast | researchgate.net |

This table is interactive. You can sort and filter the data.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1-nitronaphthalene |

| 2-nitronaphthalene |

| 2-methyl-1-nitronaphthalene |

| 1-methylnaphthalene |

| Naphthalene |

| 2-methyl-3-nitronaphthalene |

| 1-methyl-4-nitronaphthalene |

Computational and Theoretical Investigations of 1 Methyl 5 Nitronaphthalene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of polycyclic aromatic hydrocarbons and their derivatives. researchgate.net These methods are valued for their balance of computational cost and accuracy, making them suitable for studying molecules of this size.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 1-Methyl-5-nitronaphthalene by finding the minimum energy on the potential energy surface. These geometry optimization calculations provide crucial data on bond lengths, bond angles, and dihedral angles.

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) | Description |

|---|---|---|---|

| C-NO₂ Dihedral Angle | N/A | > 50° | The angle of rotation of the nitro group out of the naphthalene (B1677914) plane, as predicted for sterically hindered nitronaphthalenes. acs.org |

| C-N Bond | ~1.47 - 1.49 | N/A | The bond connecting the naphthalene ring to the nitro group. |

| N-O Bond | ~1.21 - 1.23 | N/A | The bonds within the nitro group, typically symmetrical. acs.org |

| C-C (Aromatic) | ~1.36 - 1.42 | N/A | Bond lengths within the fused aromatic rings. acs.org |

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for investigating the electronic excited states of molecules and predicting their photophysical properties. For nitronaphthalene derivatives, TD-DFT is essential for understanding their absorption spectra, fluorescence, and the dynamics of intersystem crossing (ISC)—the transition between singlet and triplet electronic states. researchgate.netacs.org

Studies on the parent compound, 1-nitronaphthalene (B515781), have revealed an extremely rapid intersystem crossing from the first excited singlet state (S₁) to the triplet manifold (Tₙ), occurring on a sub-100 femtosecond timescale. researchgate.net This ultrafast process effectively quenches fluorescence, making most nitronaphthalenes non-emissive. TD-DFT calculations help to identify the triplet states that act as receivers in this efficient pathway. researchgate.net For this compound, TD-DFT would be used to calculate the energies of the low-lying singlet and triplet states to predict its UV-Visible absorption spectrum and to ascertain whether a similar ultrafast ISC mechanism is probable. The calculations can also model how different solvents might influence these photophysical pathways. researchgate.net

| Property | Solvent | Value | Method |

|---|---|---|---|

| S₁ Lifetime | Cyclohexane (B81311) | ~100 fs | Femtosecond Frequency Up-conversion. researchgate.net |

| S₁ Lifetime | Acetonitrile | < 200 fs | Femtosecond Transient Absorption. acs.org |

| Excitation Energy (S₀ → S₁) | Cyclohexane | 2.38 eV | TD-DFT/PBE0. researchgate.net |

| Excitation Energy (S₀ → S₁) | Methanol (B129727) | 2.33 eV | TD-DFT/PBE0. researchgate.net |

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov By computing the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. This simulated spectrum is invaluable for assigning the vibrational modes observed in experimental spectra. nih.gov

For nitronaphthalene isomers, a particularly intense peak in both IR and Raman spectra is associated with the symmetrical stretching of the NO₂ group, often coupled with a C-N bond stretching vibration, typically appearing near 1350 cm⁻¹. nih.gov DFT calculations can accurately predict the frequency and intensity of this and other characteristic modes, such as aromatic C-H stretching and ring deformation vibrations. researchgate.netnih.gov Comparing the simulated spectra with experimental data provides a robust method for confirming the molecular structure. nih.gov

DFT is also used to calculate a range of "reactivity descriptors" that predict how a molecule will behave in a chemical reaction. These descriptors are derived from the molecule's electronic structure, particularly the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

Fukui Functions: These functions identify which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack. By analyzing the change in electron density upon the addition or removal of an electron, one can pinpoint the most reactive sites.

Dual Descriptor: This descriptor provides a more nuanced view, simultaneously indicating sites prone to nucleophilic attack and those prone to electrophilic attack within the same molecule.

For this compound, these descriptors would be used to predict its reactivity in various chemical environments, for instance, identifying which parts of the naphthalene ring are most likely to undergo electrophilic substitution.

Ab Initio Quantum Chemical Methods for Reaction Dynamics

While DFT is a powerful tool, ab initio (Latin for "from the beginning") methods offer a different, often more computationally intensive, approach. These methods, such as Møller–Plesset perturbation theory (MP2) and coupled-cluster theory, are derived directly from quantum mechanical principles without the empirical parameterization often found in DFT functionals. nih.gov

In the context of reaction dynamics, ab initio methods are used to map out potential energy surfaces for chemical reactions. scispace.com For a molecule like this compound, this could involve modeling photoinduced isomerization pathways or the mechanisms of thermal decomposition. acs.org These calculations can characterize transition states, which are the high-energy intermediates between reactants and products, providing critical insights into reaction barriers and rates. nih.gov Due to their high computational cost, these methods are typically applied to specific reaction coordinates rather than full system simulations. scispace.com

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov Unlike quantum chemical methods that focus on electronic structure, MD typically uses classical mechanics and a "force field" to model the interactions between atoms. nih.gov

For this compound, MD simulations can provide insights into its behavior in a condensed phase, such as in a solvent or in a solid crystal lattice. These simulations can model:

Solvation: How solvent molecules arrange themselves around a solute molecule and the energetic contributions of these interactions.

Intermolecular Forces: The nature and strength of non-covalent interactions, such as van der Waals forces and potential hydrogen bonds, between molecules. mdpi.com

Aggregation: The tendency of molecules to cluster together in solution.

By simulating a system containing many molecules of this compound and a solvent over nanoseconds, MD can predict macroscopic properties like diffusion coefficients and explore the structural organization of the liquid or solid state. nih.gov

Environmental Fate and Ecotoxicological Implications of Nitronaphthalene Derivatives

Atmospheric Transport and Transformation Processes

Once in the atmosphere, the fate of 1-methyl-5-nitronaphthalene is governed by its chemical reactivity and physical distribution between the gas and particulate phases.

The atmospheric transformation of methylnitronaphthalenes is primarily driven by photo-oxidation. While direct photolysis can occur, the most significant degradation pathway involves reactions with photochemically generated oxidants, particularly the hydroxyl (OH) radical. The gas-phase reactions of parent compounds like 1-methylnaphthalene (B46632) with OH radicals in the presence of nitrogen oxides (NOx) are a known formation route for methylnitronaphthalenes nih.gov.

Once formed, this compound can undergo further oxidation. The initial step in the OH-initiated oxidation of naphthalene (B1677914) derivatives involves the addition of the OH radical to the aromatic ring, forming an aromatic-cyclohexadienyl radical copernicus.orgacs.org. This radical can then react with molecular oxygen (O₂) to form peroxy radicals or with nitrogen dioxide (NO₂) copernicus.org.

Studies on the parent compound, 1-methylnaphthalene, provide insight into potential transformation products. Under UV irradiation in the presence of air, 1-methylnaphthalene is transformed into a variety of oxygenated products. These include compounds resulting from side-chain oxidation and ring-opening researchgate.netscirp.org.

Key Photo-oxidation Products of 1-Methylnaphthalene:

Side-Chain Oxidation Products:

1-Naphthaldehyde scirp.org

1-Naphthoic acid scirp.org

1-Naphthalenemethanol scirp.org

Ring-Opened Products:

(E)-3-(2-acetylphenyl)acrylaldehyde scirp.org

Phthalic anhydride (B1165640) scirp.org

While specific product studies for the photo-oxidation of this compound are limited, it is anticipated that similar reaction pathways would lead to a suite of more polar and oxygenated compounds.

Table 1: Potential Photo-oxidation Products of 1-Methylnaphthalene

| Product Category | Example Compound | Reference |

|---|---|---|

| Side-Chain Oxidation | 1-Naphthaldehyde | scirp.org |

| 1-Naphthoic Acid | scirp.org | |

| Ring-Opened | (E)-3-(2-acetylphenyl)acrylaldehyde | scirp.org |

| Phthalic anhydride | scirp.org |

The partitioning of nitronaphthalene derivatives between the gas and particulate phases is a critical factor influencing their atmospheric lifetime and transport. This distribution is largely dependent on the compound's molecular weight and vapor pressure, as well as ambient temperature researchgate.netcopernicus.org.

Nitronaphthalenes are classified as semi-volatile organic compounds (SVOCs), meaning they can exist in both phases copernicus.org. Lighter compounds tend to be more prevalent in the gaseous phase, while heavier compounds are more likely to be adsorbed onto particulate matter researchgate.net. The distribution can be described by the gas/particle partitioning coefficient (K_p), which relates the concentration of the compound in the particle phase to its concentration in the gas phase nih.gov.

Environmental conditions significantly affect this partitioning. A decrease in ambient temperature enhances the tendency for these compounds to move from the gas phase to the particle phase, thereby increasing the fraction of the compound associated with aerosols copernicus.orgcopernicus.org. For instance, studies on naphthalene oxidation products show that lower temperatures significantly enhance the formation of secondary organic aerosols (SOA) copernicus.org. The reactivity of this compound differs between the phases. In the gas phase, reactions with OH radicals are dominant acs.org. When associated with particles, the compound is shielded from gas-phase oxidants, potentially increasing its atmospheric residence time and allowing for long-range transport. However, it may be subject to heterogeneous reactions on the particle surface.

Table 2: Factors Influencing Gas-Particle Partitioning

| Factor | Influence on Partitioning to Particle Phase | Reference |

|---|---|---|

| Decreased Temperature | Increases partitioning to particles | copernicus.orgcopernicus.org |

| Increased Molecular Weight | Increases partitioning to particles | researchgate.net |

| Lower Vapor Pressure | Increases partitioning to particles | researchgate.net |

Microbial Biodegradation Mechanisms

In soil and aquatic environments, the primary fate of this compound is microbial biodegradation. Certain microorganisms have evolved sophisticated enzymatic systems to break down these recalcitrant compounds.

Researchers have successfully isolated bacteria capable of utilizing nitronaphthalenes as a sole source of carbon, nitrogen, and energy from contaminated sites. A key example is Sphingobium sp. strain JS3065, which was isolated from soil at a former chemical manufacturing plant through selective enrichment with 1-nitronaphthalene (B515781) nih.gov. This strain demonstrated the ability to grow on and mineralize 1-nitronaphthalene, releasing the nitrogen as nitrite (B80452) in the process nih.gov.

The isolation process typically involves incubating samples from contaminated environments (e.g., soil, seawater) in a minimal salts medium where the target compound, such as naphthalene or a nitronaphthalene derivative, is the only carbon source provided nih.govnih.govijisrt.com. Through successive transfers, a stable microbial culture is obtained, from which pure bacterial strains can be isolated on agar plates nih.govnih.gov. Besides Sphingobium, various other genera, including Pseudomonas, have been identified as naphthalene degraders, indicating a broad metabolic diversity for these compounds among soil and aquatic flora ijisrt.comfrontiersin.orgsemanticscholar.org.

Table 3: Example of an Isolated 1-Nitronaphthalene Degrading Microorganism

| Strain Name | Genus | Source of Isolation | Degradation Capability | Reference |

|---|---|---|---|---|

| JS3065 | Sphingobium | Soil from a former chemical manufacturing plant | Can use 1-nitronaphthalene as sole carbon, nitrogen, and energy source | nih.gov |

The microbial breakdown of 1-nitronaphthalene by strains like Sphingobium sp. JS3065 is initiated by an oxidative attack. The key enzyme in this first step is a multi-component Rieske non-heme iron dioxygenase, specifically a nitroarene dioxygenase (NADO) nih.govasm.org.

The catabolic pathway for 1-nitronaphthalene in strain JS3065 has been elucidated as follows:

Initial Dioxygenation: The three-component dioxygenase, named NinAaAbAcAd, catalyzes the addition of two hydroxyl groups to the aromatic ring, resulting in the formation of 1,2-dihydroxynaphthalene and the simultaneous release of the nitro group as nitrite nih.govasm.org. This denitration step is crucial as it removes the toxic nitro substituent and forms an intermediate common to naphthalene degradation pathways nih.govfrontiersin.org.

Lower Pathway Metabolism: The 1,2-dihydroxynaphthalene intermediate is then funneled into a lower catabolic pathway. In strain JS3065, this proceeds via gentisate, not catechol nih.gov.

Ring Fission: The aromatic ring of gentisate is cleaved by gentisate 1,2-dioxygenase, another key enzyme in the pathway nih.gov. This ring-cleavage step opens up the aromatic structure, allowing for its further breakdown.

Central Metabolism: The resulting products are then processed into central metabolites, such as pyruvate and acetaldehyde, which can be used by the bacterium for energy and cell growth frontiersin.org.

This oxidative pathway, initiated by a specialized nitroarene dioxygenase, is a common strategy employed by bacteria to degrade simple nitroaromatic compounds nih.gov.

The genetic foundation for the biodegradation of 1-nitronaphthalene has been identified in Sphingobium sp. strain JS3065. Whole-genome sequencing revealed that the genes encoding the catabolic pathway are not on the chromosome but are located on a plasmid nih.govasm.org.